5-Chloro-1-(4-methylphenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(4-methylphenyl)-1-oxopentane is an organic compound with a molecular formula of C12H15ClO. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-methylphenyl)-1-oxopentane typically involves the reaction of 4-methylacetophenone with 1-chloropentane under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the ketone group of 4-methylacetophenone reacts with the chloroalkane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-methylphenyl)-1-oxopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(4-methylphenyl)-1-oxopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-methylphenyl)-1-oxopentane involves its interaction with specific molecular targets. The chloro group and the ketone functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-methylphenyl)-1-oxopentane: Similar structure but with the chloro group at a different position.
5-Bromo-1-(4-methylphenyl)-1-oxopentane: Similar structure with a bromo group instead of a chloro group.
5-Chloro-1-(4-ethylphenyl)-1-oxopentane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-Chloro-1-(4-methylphenyl)-1-oxopentane is unique due to the specific positioning of the chloro and methylphenyl groups, which influence its reactivity and interactions with other molecules. This unique structure makes it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPKJMCOXZKEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558214 | |
Record name | 5-Chloro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-96-0 | |
Record name | 5-Chloro-1-(4-methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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